molecular formula C10H21NO2 B8717887 1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol CAS No. 122586-72-5

1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol

Cat. No. B8717887
CAS RN: 122586-72-5
M. Wt: 187.28 g/mol
InChI Key: NYNSFQBRQGSYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methoxy-2,2,6,6-tetramethyl-piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

122586-72-5

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-methoxy-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C10H21NO2/c1-9(2)6-8(12)7-10(3,4)11(9)13-5/h8,12H,6-7H2,1-5H3

InChI Key

NYNSFQBRQGSYKP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1OC)(C)C)O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

17.8 g (100 mmol) of 2,2,6,6-tetramethyl-4-hydroxypiperidine-N-oxide was dissolved in 100 ml of acetone, and 34 g (300 mmol) of 30% hydrogen peroxide aqueous solution was added slowly for more than 10 minutes. With a cooling to 5° C., 0.49 g (5.0 mol %) of copper (I) chloride was added with keeping the temperature of the reaction mixture in a range of 5° C. to 55° C. After 15 minutes, 0.5 g of 35% hydrochloric acid was added, and the reaction mixture was stirred at room temperature for 2 hours. After 2 hours, 50 ml of 4 mol/L sodium bisulfite aqueous solution, and 100 ml of saturated potassium hydrogen carbonate aqueous solution were added, and an extraction was carried out using 300 mL of ethyl acetate. The organic layer was concentrated by a rotary evaporator to obtain 1-methyloxy-2,2,6,6-tetramethyl-4-hydroxypiperidine.
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17.8 g
Type
reactant
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100 mL
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solvent
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34 g
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reactant
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0.5 g
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reactant
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50 mL
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100 mL
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reactant
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0.49 g
Type
catalyst
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Synthesis routes and methods III

Procedure details

A solution of 17.8 g (64.0 mmol) of ferrous sulfate heptahydrate in 80 ml of water is added dropwise, under nitrogen, over a 100-minute interval to a mixture of 10.0 g (58.1 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine, 8.3 g (73 mmol) of 30% aqueous hydrogen peroxide, and 100 ml of dimethyl sulfoxide. As the ferrous sulfate solution is added, the reaction temperature rapidly increases from 27° C. to 43° C. A cooling bath is used to regulate the temperature, which reaches 53° C. and then begins to decrease. The reaction mixture is stirred for 30 minutes after the ferrous sulfate solution is added, and then extracted with methylene chloride (3×100 ml). The crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate, then 4:1 heptane/ethyl acetate) to afford 2.7 g (25% yield) of the title compound.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
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8.3 g
Type
reactant
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Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ferrous sulfate
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0 (± 1) mol
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reactant
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[Compound]
Name
ferrous sulfate
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0 (± 1) mol
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reactant
Reaction Step Four
Name
heptane ethyl acetate
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0 (± 1) mol
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reactant
Reaction Step Five
Yield
25%

Synthesis routes and methods IV

Procedure details

A solution of 9.0 g (79 mmol) of 30% aqueous hydrogen peroxide is added dropwise, under nitrogen, over a 10-minute period to a mixture of 10.0 g (58.1 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine, 31.4 g (64.1 mmol) of ferric sulfate pentahydrate, and 200 ml of dimethyl sulfoxide at a temperature of 20° C. No temperature change is observed as the hydrogen peroxide solution is added. After the addition is complete, the reaction mixture is stirred for 10 minutes. Water (50 ml) is added, and the temperature increases to 45° C. The mixture is diluted with methylene chloride (200 ml) and water (50 ml), and the aqueous layer is extracted with methylene chloride (2×100 ml). The organic layers are concentrated at reduced pressure, and the crude product is purified by flash chromatography on silica gel (4:1 heptane/ethyl acetate) to afford 1.25 g (11% yield) of the title compound, mp 93°-94° C.
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9 g
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reactant
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10 g
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reactant
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[Compound]
Name
ferric sulfate pentahydrate
Quantity
31.4 g
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reactant
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200 mL
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reactant
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0 (± 1) mol
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200 mL
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50 mL
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solvent
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Quantity
50 mL
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solvent
Reaction Step Four
Yield
11%

Synthesis routes and methods V

Procedure details

A solution of 17.9 g (64.4 mmol) of ferrous sulfate heptahydrate in 80 ml of water and a solution of 9.7 g (86 mmol) of 30% aqueous hydrogen peroxide are simultaneously added, under nitrogen, over a 90-minute interval to a mixture of 10.0 g (58.1 mmol) of 4-hydroxy-1-oxyl-2,2,6,6-tetramethylpiperidine and 100 ml of dimethyl sulfoxide which is initially at 23° C. The temperature increases to 29° C. during the peroxide addition. After the addition is complete, the reaction mixture is stirred for two hours. The mixture is extracted with methylene chloride (200 ml, then 100 ml), and the crude product is purified by flash chromatography on silica gel (10:1 heptane/ethyl acetate, then 5:1 heptane/ethyl acetate) to afford 6.9 g (63% yield) of the title compound.
[Compound]
Name
ferrous sulfate heptahydrate
Quantity
17.9 g
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reactant
Reaction Step One
Quantity
9.7 g
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reactant
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80 mL
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10 g
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100 mL
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peroxide
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heptane ethyl acetate
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Yield
63%

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